Technical Support Center: Perforated Patch

Clamp with Nystatin

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Compound of Interest		
Compound Name:	Nystatin A2	
Cat. No.:	B3329963	Get Quote

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Nystatin in perforated patch clamp experiments.

Frequently Asked Questions (FAQs) Setup and Preparation

Q1: How should I prepare my Nystatin stock and final pipette solutions?

A: Proper preparation is critical as Nystatin is light-sensitive and degrades in aqueous solutions.[1][2] A fresh stock solution should be made daily.[3] Dissolve Nystatin in DMSO to create a stock solution (e.g., 25-100 mg/ml).[3][4] Just before your experiment, dilute this stock into your internal pipette solution to a final concentration of 100-200 µg/ml and mix thoroughly, for example by vortexing or ultrasonication.[3][4] Both the stock and final solutions should be protected from light.[3][4] The final pipette solution should be used within 2-4 hours for best results.[3][4]

Q2: What is "tip-filling" and why is it necessary?

A: Tip-filling is the practice of filling the very tip of the patch pipette with a small amount of Nystatin-free internal solution before back-filling with the Nystatin-containing solution.[3][5] Antibiotics like Nystatin present at the pipette tip can severely interfere with the formation of a high-resistance (>1 G Ω) "giga-seal" between the pipette and the cell membrane.[4][6][7] By having an antibiotic-free solution at the tip, you increase the probability of achieving a stable giga-seal, which is essential for a successful perforated patch recording.[5][8]



Troubleshooting Common Problems

Q3: I'm having trouble forming a stable giga-seal. What could be wrong?

A: Difficulty in giga-seal formation is a common issue and is often caused by the presence of the perforating agent at the pipette tip.[4][5]

• Solution: Ensure you are properly tip-filling your pipette with a Nystatin-free solution.[3][6] The antibiotic should only diffuse to the tip after the seal has been established.[5] You may also need to use less positive pressure than you would for conventional whole-cell patching to avoid expelling the Nystatin-containing solution.[5] The cleanliness of the pipette and the health of the cells are also crucial factors for good seal formation.

Q4: My seal has formed, but perforation is very slow or isn't happening at all.

A: Slow perforation can be due to several factors:

- Nystatin Concentration: The concentration might be too low. While typical ranges are 100-200 μg/ml, this may need to be optimized for your specific cell type.[3][4]
- Nystatin Potency: Nystatin is unstable. Ensure your stock solution is fresh (made daily) and your final solution is no more than a few hours old.[3][4] Always protect it from light and heat.
 [1][2]
- Cell Membrane Composition: The efficacy of Nystatin can be affected by the sterol composition of the cell membrane, which can vary between cell types.[3][9]
- Inadequate Mixing: Ensure the Nystatin is well-suspended in the final pipette solution. Vortexing or brief sonication can help.[3][4]

Q5: The membrane patch is rupturing spontaneously, converting to whole-cell mode. How can I prevent this?

A: Spontaneous rupture is a significant problem that invalidates the key advantage of the perforated patch technique—preserving the intracellular environment.[10]

• Causes: This can happen if the cell membrane is fragile, the Nystatin concentration is too high, or excessive suction is applied after seal formation.[5][7] Some cell lines are more



prone to spontaneous rupture than others.[7]

- Prevention:
 - Optimize (potentially lower) the Nystatin concentration.
 - Be gentle. Avoid applying any suction after the giga-seal has formed. Perforation should occur spontaneously as Nystatin diffuses and incorporates into the membrane.
 - Ensure high-quality, healthy cells.
 - For automated patch clamp systems, reducing the holding pressure can help prevent spontaneous rupture.[7]

Q6: How do I know if I have a true perforated patch or if the membrane has ruptured?

A: It is crucial to validate that you are in the perforated patch configuration.[5]

- Monitor Access Resistance (Ra): A successful perforation is indicated by a gradual decrease in access resistance over several minutes, typically stabilizing between 10-40 MΩ.[5][11] A sudden, sharp drop to a very low Ra (<10 MΩ) usually signifies a rupture into conventional whole-cell mode.
- Use a Fluorescent Dye: The most definitive method is to include a membrane-impermeable fluorescent dye (like eosin or tetramethylrhodamine-dextran) in your pipette solution.[6][10] In a true perforated patch, the dye will remain in the pipette. If the membrane ruptures, the dye will quickly fill the cell.[6][10]
- Sodium Channel Blocker: Including a sodium channel blocker in the pipette can also be a
 functional test. If the neuron can still fire action potentials, the patch is likely perforated. If
 firing is blocked, the blocker has entered the cell, indicating a rupture.[5]

Data and Parameters

The success of a Nystatin perforated patch experiment depends on optimizing several key parameters. The table below summarizes typical values cited in the literature.



Parameter	Recommended Value / Range	Key Considerations & Notes	Source(s)
Nystatin Stock Solution	25 - 100 mg/ml	Dissolve in 100% DMSO. Prepare fresh daily and protect from light.	[3][4]
Nystatin Final Concentration	100 - 200 μg/ml	Dilute stock into the internal pipette solution. May require optimization for different cell types.	[3][4]
Pipette Resistance	3 - 8 ΜΩ	Standard resistance for patch clamp pipettes.	[12]
Perforation Time	10 - 30 minutes	Time from giga-seal formation to a stable, low access resistance.	[3]
Stable Access Resistance (Ra)	10 - 40 ΜΩ	A gradual decrease to this range indicates successful perforation. Values <10 M Ω may suggest rupture.	[5][11][13]
Nystatin Solution Stability	2 - 4 hours (in pipette)	The aqueous solution loses activity over time. Replace every few hours.	[3][4]

Experimental Protocols Protocol 1: Nystatin Solution Preparation

• Prepare Stock Solution: Weigh out ~2.5 mg of Nystatin powder and dissolve it in 100 μ l of 100% DMSO to make a 25 mg/ml stock.[3]



- Dissolve Thoroughly: Vortex the stock solution for at least 30 seconds to ensure it is fully dissolved.[3]
- Protect from Light: Wrap the microtube containing the stock solution in aluminum foil. This stock must be made fresh on the day of the experiment.[3]
- Prepare Final Solution: Just before beginning the experiment, add the stock solution to your filtered internal pipette solution. For a final concentration of 200 μg/ml, add 8 μl of the 25 mg/ml stock to 1 ml of internal solution.[3]
- Mix and Protect: Mix the final solution well. Brief sonication may be used.[4] Wrap the container in aluminum foil and keep it on ice.[14] Use this solution within 2-4 hours.[3][4]
- Reserve Antibiotic-Free Solution: Set aside a small aliquot of the Nystatin-free internal solution for filling the pipette tips.[3]

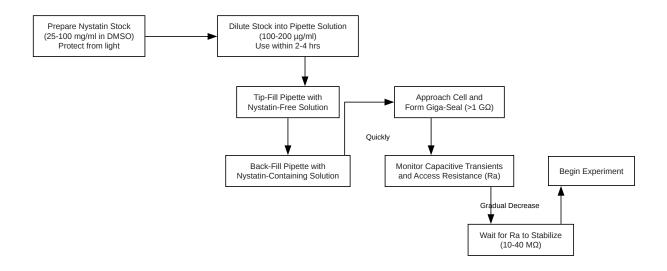
Protocol 2: Pipette Filling and Seal Formation

- Tip-Fill: Dip the very tip of your patch pipette into the Nystatin-free internal solution for 1-2 seconds, allowing capillary action to fill it to a distance of about 400-500 μm from the aperture.[3][14]
- Back-Fill: Carefully back-fill the rest of the pipette with the Nystatin-containing solution, avoiding air bubbles.
- Approach and Seal: Approach the target cell and form a giga-ohm seal as rapidly as possible (ideally within 10 minutes of back-filling) to minimize the diffusion of Nystatin to the tip before the seal is made.[3][5]
- Monitor Perforation: Once a stable giga-seal is formed, switch to voltage-clamp mode and apply a small, repetitive voltage step (e.g., -5 mV) to monitor the capacitive currents.[4]
- Confirm Perforation: Observe the capacitive currents increase in size as perforation proceeds. This reflects a gradual decrease in the access resistance (Ra). The recording is ready when Ra becomes stable, typically within 10-30 minutes.[3][14]

Visual Guides



Experimental Workflow

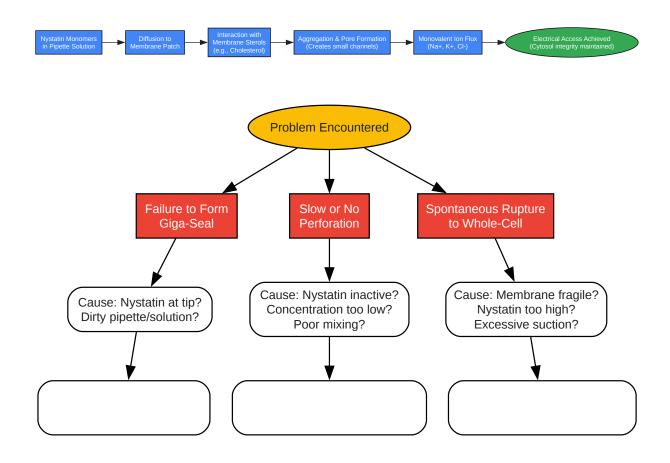


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Caption: Workflow for Nystatin perforated patch clamp experiments.

Mechanism of Nystatin Pore Formation





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References

- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. ulab360.com [ulab360.com]
- 3. Nystatin Slow-Whole-Cell [labs.biology.ucsd.edu]
- 4. Patch clamp techniques | PDF [slideshare.net]
- 5. scientifica.uk.com [scientifica.uk.com]

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- 6. Perforated Patch Clamp Recordings in ex vivo Brain Slices from Adult Mice PMC [pmc.ncbi.nlm.nih.gov]
- 7. sophion.com [sophion.com]
- 8. Perforated Whole-Cell Patch-Clamp Technique: A User's Guide | Springer Nature Experiments [experiments.springernature.com]
- 9. Nystatin Perforated Patch Recording and Its Applications to Analyses of Intracellular Mechanisms [jstage.jst.go.jp]
- 10. Whole-cell patch-clamp: true perforated or spontaneous conventional recordings? PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An improved method for perforated patch recordings using nystatin-fluorescein mixture PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 14. researchgate.net [researchgate.net]
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